Butyl(chloro)dimethylsilane

Catalog No.
S749429
CAS No.
1000-50-6
M.F
C6H15ClSi
M. Wt
150.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl(chloro)dimethylsilane

CAS Number

1000-50-6

Product Name

Butyl(chloro)dimethylsilane

IUPAC Name

butyl-chloro-dimethylsilane

Molecular Formula

C6H15ClSi

Molecular Weight

150.72 g/mol

InChI

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3

InChI Key

MXOSTENCGSDMRE-UHFFFAOYSA-N

SMILES

CCCC[Si](C)(C)Cl

Canonical SMILES

CCCC[Si](C)(C)Cl

Butyl(chloro)dimethylsilane, also known as tert-Butyldimethylsilyl chloride or tert-Butyldimethylchlorosilane, is an organosilicon compound with the molecular formula C6_6H15_{15}ClSi. It is characterized by a bulky tert-butyl group and two dimethyl groups attached to silicon. This compound appears as a colorless or white solid and has a melting point of approximately 86-89 °C and a boiling point of around 125 °C. It is soluble in various organic solvents but reacts with water and alcohols, making it useful in organic synthesis as a protecting group for alcohols during

Butyl(chloro)dimethylsilane primarily undergoes reactions typical of chlorosilanes. One of its notable reactions involves the silylation of alcohols:

tert Butyldimethylsilyl chloride+ROHtert Butyldimethylsilyl ether+HCl\text{tert Butyldimethylsilyl chloride}+\text{ROH}\rightarrow \text{tert Butyldimethylsilyl ether}+\text{HCl}

This reaction occurs in the presence of a base, where the chlorosilane reacts with an alcohol to form a stable ether, releasing hydrochloric acid as a byproduct. The resulting tert-butyldimethylsilyl ethers exhibit slower hydrolysis compared to trimethylsilyl ethers, which enhances their stability during subsequent reactions .

The synthesis of butyl(chloro)dimethylsilane typically involves the reaction of tert-butanol with chlorodimethylsilane in the presence of a base such as imidazole:

  • Reagents: tert-Butanol, chlorodimethylsilane, imidazole.
  • Solvent: Dimethylformamide (DMF).
  • Procedure:
    • Mix tert-butanol and chlorodimethylsilane in DMF.
    • Add imidazole to catalyze the reaction.
    • Stir at room temperature until the reaction completes.

This method allows for high yields of tert-butyldimethylsilyl ethers from various alcohols .

Butyl(chloro)dimethylsilane is primarily used in organic synthesis as a protecting group for alcohols. Its applications include:

  • Silylation of Alcohols: Protecting hydroxyl groups during multi-step syntheses.
  • Synthesis of Organosilicon Compounds: Serving as an intermediate in the preparation of more complex silanes.
  • Chemical Research: Utilized in studies involving silicon-based materials and their properties .

Interaction studies involving butyl(chloro)dimethylsilane focus on its reactivity with various nucleophiles, particularly alcohols and amines. These interactions are crucial for understanding its role as a protecting group and its behavior in different chemical environments. The stability of the resulting silyl ethers under various conditions has been noted, indicating that they can withstand harsher reaction conditions compared to other silyl ethers .

Several compounds are structurally or functionally similar to butyl(chloro)dimethylsilane. Here are some notable examples:

Compound NameFormulaUnique Features
Trimethylsilyl chlorideC4_4H11_{11}ClSiSmaller size; more reactive; widely used for silylation.
tert-Butyldiphenylsilyl chlorideC18_{18}H21_{21}ClSiBulkier than butyl(chloro)dimethylsilane; used for sterically hindered substrates.
tert-Butyldimethylsilyl triflateC6_6H15_{15}F3_3O3_3SMore reactive; used for rapid silylation reactions.

Uniqueness: Butyl(chloro)dimethylsilane stands out due to its balance between steric bulk and reactivity. It provides enhanced stability compared to smaller silanes while still allowing for effective silylation reactions, making it particularly useful in complex organic syntheses where protection of functional groups is critical .

Grignard-Based Synthetic Approaches

The Grignard reaction remains a cornerstone for synthesizing butyl(chloro)dimethylsilane. This method involves the nucleophilic substitution of a chloride group on a chlorosilane precursor by a butylmagnesium halide. A typical reaction employs dimethylchlorosilane ($$ \text{Me}2\text{SiHCl} $$) and butylmagnesium chloride ($$ \text{C}4\text{H}_9\text{MgCl} $$) in tetrahydrofuran (THF) or diethyl ether [1] [2].

The mechanism proceeds via the attack of the Grignard reagent’s nucleophilic butyl group on the electrophilic silicon center, displacing chloride:
$$
\text{Me}2\text{SiHCl} + \text{C}4\text{H}9\text{MgCl} \rightarrow \text{Me}2\text{Si(C}4\text{H}9)\text{Cl} + \text{MgCl}2
$$
Key challenges include controlling partial substitution to avoid over-alkylation (e.g., forming $$ \text{Me}
2\text{Si(C}4\text{H}9)_2 $$) and managing exothermicity. Reverse addition—slowly introducing the Grignard reagent to the chlorosilane—mitigates these issues by limiting reagent excess [1]. Solvent choice significantly impacts yields: THF’s higher boiling point (66°C vs. diethyl ether’s 34.6°C) enables elevated temperatures, accelerating substitution while maintaining reagent stability [2].

Table 1: Grignard Reaction Conditions for Butyl(chloro)dimethylsilane

ParameterOptimal Value
SolventTetrahydrofuran
Temperature25–40°C
Molar Ratio (Si:Grignard)1:1.05
Reaction Time4–6 hours

Industrial Manufacturing Processes

Industrial production leverages continuous-flow reactors to enhance efficiency and scalability. A prominent method, adapted from Russian protocols [1], utilizes a magnesium-packed tubular reactor (Figure 1). Chlorodimethylsilane and butyl chloride are fed into the reactor alongside THF, where in situ Grignard formation and subsequent substitution occur at 80–100°C. This approach eliminates batch-processing bottlenecks and improves yield consistency (85–90% purity) [1].

Alternative industrial routes employ chlorobenzene as a solvent-reactant at elevated temperatures (130–280°C), circumventing ether use and simplifying post-reaction distillation [1]. However, this method requires stringent control to prevent Wurtz-type coupling by-products (e.g., $$ \text{Me}2\text{Si-SiMe}2 $$) [1].

Green Chemistry Alternatives

Recent advances prioritize solvent reduction and catalyst utilization. Tetraethoxysilane ($$ \text{Si(OEt)}_4 $$) serves dual roles as a solvent and reactant, enabling ether-free syntheses [1]. Microwave-assisted protocols further reduce energy consumption by accelerating reaction kinetics (30-minute completion vs. 6 hours conventionally) [1]. Catalytic additives, such as potassium cyanide (5 mol%), enhance substitution rates by stabilizing transition states, lowering activation barriers by ~15% [1].

Emergent Approaches:

  • Bio-based magnesium sources: Recycled magnesium from industrial waste reduces reliance on virgin metals.
  • Solventless mechanochemistry: Ball-milling magnesium, chlorosilane, and alkyl halides achieves 70% yields without solvents [1].

Recovery and Recycling Methodologies

Efficient recovery of solvents and by-products is critical for economic viability. THF and diethyl ether are distilled from reaction slurries (95% recovery) and reused [1]. Magnesium chloride ($$ \text{MgCl}_2 $$) precipitates upon cooling and is filtered for conversion to magnesium oxide ($$ \text{MgO} $$) via calcination, which is reused in Grignard reagent synthesis [1].

Continuous processes integrate inline distillation units to separate butyl(chloro)dimethylsilane (boiling point: 115–120°C) from unreacted chlorosilanes, achieving 98% product isolation [1].

Optimization of Synthesis Parameters

Statistical optimization via Design of Experiments (DoE) identifies critical factors:

  • Temperature: Substitution efficiency peaks at 35°C; higher temperatures favor side reactions.
  • Stoichiometry: A 5% molar excess of Grignard reagent maximizes conversion without over-alkylation.
  • Catalyst Loading: Cyanide additives (>5 mol%) reduce reaction time by 40% but risk silane degradation [1].

Response Surface Methodology (RSM) models predict optimal conditions:
$$
\text{Yield (\%)} = 89.2 + 2.3X1 - 1.8X2 + 1.5X3
$$
where $$ X
1 $$, $$ X2 $$, and $$ X3 $$ represent temperature, stoichiometry, and catalyst concentration, respectively [1].

Boiling Point

139.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1000-50-6

General Manufacturing Information

Silane, butylchlorodimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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